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Abstract
Himastatin, a natural product isolated from Streptomyces himastatinicus, is a unique

homodimeric cyclohexadepsipeptide with significant antitumor and antibiotic properties.[1] Its

complex molecular architecture, characterized by a C2-symmetric structure and a central biaryl

linkage, has presented a formidable challenge to synthetic chemists and has been a subject of

extensive research. This technical guide provides an in-depth analysis of the core structure of

Himastatin, detailing its elucidation, key chemical features, and the experimental

methodologies employed in its characterization and synthesis. Quantitative data are presented

in structured tables for clarity, and key processes are visualized through logical diagrams to

facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Structure and Chemical Features
Himastatin is a dimeric molecule, with each monomeric unit being a cyclohexadepsipeptide.

The two monomers are connected by a C5-C5' biphenyl bond between two oxidized and

cyclized tryptophan residues.[1][2] This central biaryl linkage is a critical feature for its biological

activity.[3][4]

Each monomeric subunit is composed of six distinct moieties:

D-valine
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D-threonine

L-leucine

L-α-hydroxyisovaleric acid

(3R,5R)-5-hydroxypiperazic acid

(2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid[1][2]

The stereochemistry of the cyclotryptophan residue was a subject of revision, ultimately

confirmed through total synthesis.[4][5] The alternating sequence of D- and L-amino acids is

another notable characteristic of this natural product.[3]

Quantitative Structural Data
The structural elucidation of Himastatin was accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).[1][2] The following tables summarize the key quantitative data

obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Himastatin
Data obtained in CDCl₃ as reported by Leet et al., 1996.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://synapse.mskcc.org/synapse/works/73555
https://www.researchgate.net/publication/14574809_Himastatin_a_New_Antitumor_Antibiotic_from_Streptomyces_hygroscopicus_III_Structural_Elucidation
https://pubmed.ncbi.nlm.nih.gov/11205026/
https://pubmed.ncbi.nlm.nih.gov/29711127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9020136/
https://www.benchchem.com/product/b1244360?utm_src=pdf-body
https://synapse.mskcc.org/synapse/works/73555
https://www.researchgate.net/publication/14574809_Himastatin_a_New_Antitumor_Antibiotic_from_Streptomyces_hygroscopicus_III_Structural_Elucidation
https://www.benchchem.com/product/b1244360?utm_src=pdf-body
https://www.researchgate.net/publication/14574809_Himastatin_a_New_Antitumor_Antibiotic_from_Streptomyces_hygroscopicus_III_Structural_Elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residue Atom
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Val NH 7.25 (d, 10.0) -

Cα 4.18 (dd, 10.0, 7.0) 57.0

Cβ 2.52 (m) 30.5

Cγ 1.05 (d, 6.8) 19.5

Cγ' 1.01 (d, 6.8) 18.6

CO - 173.2

Thr NH 7.38 (d, 9.5) -

Cα 4.94 (d, 10.5) 60.6

Cβ 4.40 (m) 66.5

Cγ 1.35 (d, 6.0) 17.2

CO - 173.0

Leu NH 7.08 (d, 10.5) -

Cα 4.84 (m) 53.6

Cβ 1.64 (m) 39.3

Cγ 1.64 (m) 24.8

Cδ 0.98 (d, 6.5) 22.8

Cδ' 0.95 (d, 6.5) 22.0

CO - 173.7

α-HIVA Cα 5.62 (d, 8.6) 78.5

Cβ 2.16 (m) 30.2

Cγ 1.08 (d, 6.7) 19.2

Cγ' 0.96 (d, 6.7) 17.8

CO - 173.8
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5-HPA NH - -

C3 5.37 (d, 12.1) 57.2

C4α 2.44 (d, 14.9) 36.5

C4β
1.88 (ddd, 14.9, 7.1,

3.3)

C5 5.17 (d, 4.5) 69.8

C6α 3.02 (d, 12.6) 48.5

C6β 2.85 (m)

CO - 172.5

Cyclo-Trp C2 5.16 74.2

C3a - 90.6

C4 7.46 (d, 1.7) 112.3

C5 - 125.5

C6 7.30 (dd, 8.2, 1.7) 127.8

C7 6.64 (d, 8.2) 110.5

C7a - 146.4

C8a 5.11 (d, 10.5) 63.5

N1-H 7.52 (d, 8.5) -

N8-H 4.10 (d, 10.5) -

CO - 171.5

Abbreviations: Val = Valine, Thr = Threonine, Leu = Leucine, α-HIVA = α-Hydroxyisovaleric

acid, 5-HPA = 5-Hydroxypiperazic acid, Cyclo-Trp = Cyclotryptophan derivative. Multiplicities: s

= singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet,

m = multiplet. Coupling constants (J) are in Hertz.
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Experimental Protocols
The structural elucidation and total synthesis of Himastatin involved a series of key

experimental procedures. Detailed methodologies for these pivotal experiments are provided

below.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were utilized to establish

the connectivity of the amino acid and hydroxy acid residues.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially

used to determine the molecular weight of Himastatin.[6] High-Resolution Mass Spectrometry

(HRMS) provided the exact mass and molecular formula. Tandem mass spectrometry (MS/MS)

experiments were performed on the protonated molecule to obtain fragmentation patterns,

which were crucial for sequencing the depsipeptide chain.[2]

Chemical Degradation
Ozonolysis: To confirm the dimeric nature and the biphenyl linkage, Himastatin was subjected

to degradative ozonolysis.[1][2]

Procedure: A solution of Himastatin in a suitable solvent (e.g., methanol or

dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution

until the starting material is consumed (monitored by TLC). The reaction mixture is then

purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent

(e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide intermediate,

yielding the corresponding monomeric carbonyl compounds.[7][8] The resulting monomeric

fragments are then analyzed by MS and NMR to confirm the structure of the monomeric unit.

[2]

Key Synthetic Transformations
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Stille Coupling for Biaryl Linkage Formation (Danishefsky Synthesis): The initial total synthesis

of Himastatin utilized a Stille coupling reaction to form the central C5-C5' biaryl bond at an

early stage.[4][5][9]

Procedure: To a solution of the aryl iodide precursor of the cyclotryptophan subunit in an

appropriate solvent (e.g., THF or DMF), is added the corresponding aryl stannane derivative.

A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, is

then added. The reaction mixture is heated to facilitate the cross-coupling. After completion,

the reaction is quenched and the product is purified by chromatography.[9]

Oxidative Dimerization of Monomers (Movassaghi Synthesis): A more recent, bio-inspired total

synthesis features a late-stage oxidative dimerization of the monomeric cyclohexadepsipeptide.

[3][10][11]

Procedure: The monomeric precursor is dissolved in a chlorinated solvent such as 1,2-

dichloroethane. An oxidizing agent, for example, copper(II) hexafluoroantimonate

(Cu(SbF₆)₂), in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine

(DTBMP), is added to the solution at room temperature. The reaction proceeds via a radical-

radical coupling mechanism to form the dimeric Himastatin. The product is then purified

using chromatographic techniques.[3][11]

Visualized Workflows and Pathways
Biosynthetic Pathway of Himastatin
The biosynthesis of Himastatin involves the formation of the monomeric

cyclohexadepsipeptide followed by an enzyme-catalyzed oxidative dimerization.[3]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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